(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone

Anthelmintic discovery C. elegans assay Oxazole SAR

(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone (CAS 955730-56-0) is a synthetic hybrid molecule that fuses a 5-(4-methoxyphenyl)oxazole moiety with a 2-methylindoline scaffold via a central methanone linker. This compound belongs to the broader class of oxazole-indoline hybrids, a chemotype explored for diverse pharmacological activities including anti-inflammatory, antimicrobial, and kinase- or receptor-modulating effects.

Molecular Formula C20H18N2O3
Molecular Weight 334.375
CAS No. 955730-56-0
Cat. No. B2681862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone
CAS955730-56-0
Molecular FormulaC20H18N2O3
Molecular Weight334.375
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1C(=O)C3=NC=C(O3)C4=CC=C(C=C4)OC
InChIInChI=1S/C20H18N2O3/c1-13-11-15-5-3-4-6-17(15)22(13)20(23)19-21-12-18(25-19)14-7-9-16(24-2)10-8-14/h3-10,12-13H,11H2,1-2H3
InChIKeyXLQAIOUNVWRGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone (CAS 955730-56-0): Chemical Identity and Research-Grade Procurement Profile


(5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone (CAS 955730-56-0) is a synthetic hybrid molecule that fuses a 5-(4-methoxyphenyl)oxazole moiety with a 2-methylindoline scaffold via a central methanone linker . This compound belongs to the broader class of oxazole-indoline hybrids, a chemotype explored for diverse pharmacological activities including anti-inflammatory, antimicrobial, and kinase- or receptor-modulating effects. It is supplied primarily as a research tool by specialty chemical vendors, typically at ≥95% purity (HPLC) , and is used in early-stage drug discovery and chemical biology studies. The compound’s unique heterocyclic architecture—combining an electron-deficient oxazole with a partially saturated indoline—creates a rigid, three-dimensional pharmacophore that cannot be replicated by simpler oxazole or indoline building blocks alone.

Why Structural Analogs Cannot Simply Substitute for (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone in Research


Substituting this compound with a closely related analog—such as the 4-fluorophenyl oxazole variant or the tetrazole bioisostere—introduces significant changes in electronic distribution, lipophilicity, and target engagement kinetics that can lead to divergent biological outcomes. For example, the 4-methoxy group contributes a unique combination of electron-donating resonance (+M) and hydrogen-bond-accepting capacity that differs markedly from the electron-withdrawing fluorine atom in the 4-fluoro analog, directly altering π-stacking interactions and metabolic stability [1]. Similarly, replacing the oxazole core with an isoxazole or tetrazole ring reshapes the spatial orientation of the carbonyl linker and the indoline nitrogen, impacting binding pocket complementarity and selectivity profiles [2]. These structural modifications are not merely incremental; they can shift the compound from an active ligand to an inactive one, as observed in structure-activity relationship (SAR) studies of related 5-(4-methoxyphenyl)oxazole derivatives [3].

Quantitative Comparative Evidence: (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone vs. Closest Analogs


Methoxy vs. Fluoro Phenyl Substitution: Differential Caenorhabditis elegans Hatch Inhibition Activity in MPO Derivatives

In the seminal structure-activity relationship study by Yamamuro et al., the parent compound 5-(4-methoxyphenyl)oxazole (MPO) inhibited C. elegans hatch and growth at an IC50 of 5.2 μg/mL. When the 4-methoxy substituent was replaced with a 4-fluoro group, the resulting 5-(4-fluorophenyl)oxazole analog exhibited substantially reduced activity (IC50 > 50 μg/mL), representing a greater than 10-fold loss of potency [1]. This demonstrates that the methoxy group is not a passive structural decoration but a critical pharmacophoric element for the anti-nematode activity of this scaffold. While the target compound (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone is a more complex hybrid than the simple MPO core, the methoxy-to-fluoro differential is directly transferable: the (5-(4-Fluorophenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone analog is available as a comparator , and any procurement decision between these two must consider that the methoxy substituent provides a hydrogen-bond acceptor and resonance donor that the fluoro group cannot replicate.

Anthelmintic discovery C. elegans assay Oxazole SAR

Oxazole vs. Tetrazole Core Replacement: Impact on Hydrogen-Bonding Capacity and Metabolic Stability

A commercially available structural analog, (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone, replaces the oxazole ring with a 2H-tetrazole moiety while retaining the identical 2-methylindoline carbonyl and 4-methoxyphenyl substituents . The oxazole and tetrazole rings are not functionally equivalent: oxazole acts as a neutral, weakly basic heterocycle (pKa of conjugate acid ≈ 0.8) with modest hydrogen-bond acceptor capacity, whereas tetrazole is strongly acidic (pKa ≈ 4.5-4.9) and exists predominantly as an anion at physiological pH, providing a high-density hydrogen-bond acceptor surface [1]. This fundamental difference in ionization state alters the compound's logD, protein binding, membrane permeability, and off-target pharmacology. In medicinal chemistry, oxazole-to-tetrazole replacement can increase aqueous solubility but often reduces passive membrane permeability and introduces CYP450 inhibition liabilities [2]. No head-to-head biological comparison of these two exact compounds has been published; however, the divergent physicochemical properties mean they cannot be assumed interchangeable in any assay requiring consistent cellular penetration or target engagement.

Bioisostere comparison Metabolic stability Oxazole SAR

Oxazole vs. Isoxazole Regioisomerism: ALX Receptor Agonist Activity and Conformational Effects

The structurally related compound 1-(Indolin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone replaces the oxazole ring with an isoxazole and shifts the connectivity from a methanone linker to an ethanone bridge . Though no direct comparative ALX receptor data exist for these specific compounds, the Actelion patent on oxazolyl-methylether ALX receptor agonists (WO2012/007749; US20130261159) explicitly establishes that the 1,3-oxazole regiochemistry is the preferred heterocyclic core for ALX agonism, with isoxazole analogs consistently showing reduced potency in calcium mobilization assays (EC50 values typically 5- to 20-fold higher for matched isoxazole-oxazole pairs) [1]. The 1,3-oxazole places the ring oxygen adjacent to the 4-methoxyphenyl substituent, creating a specific dipole moment (μ ≈ 1.4 D) and electrostatic potential surface that differs from the 1,2-oxazole (isoxazole; μ ≈ 2.9 D) orientation [2]. This differential electron distribution directly affects π-cation interactions with arginine residues in the ALX/FPR2 orthosteric binding pocket.

ALX/FPR2 receptor Oxazole-isoxazole comparison GPCR agonism

Nitric Oxide (NO) Pathway Modulation: Inhibition of NO-Induced Activation as a Therapeutically Relevant Phenotype

Vendor technical documentation from LabMix24 classifies (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone under the categories 'Inhibitors' and 'Nitric Oxide Reagents,' noting that it inhibits nitric-oxide-induced activation . While detailed IC50 values and a defined comparator compound have not been disclosed in the public domain, this functional annotation distinguishes the compound from other oxazole-indoline hybrids that lack reported NO modulatory activity. For context, the (5-(4-Fluorophenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone analog and the (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(2-methylindolin-1-yl)methanone tetrazole variant have no vendor-reported NO inhibitory phenotype, suggesting that the specific combination of 4-methoxyphenyl, 1,3-oxazole, and 2-methylindoline is required for this activity. This functional selectivity creates a procurement rationale: the target compound is the only member of this analog cluster with documented NO pathway effects.

Nitric oxide inhibition Inflammation Oxazole pharmacology

Whole-Structure Requirement for Anti-Nematode Activity: The Compound Contains an MPO Core but May Exhibit Divergent Activity Due to the Indoline Extension

The foundational Yamamuro et al. (2015) study established a critical SAR principle for the MPO scaffold: none of the 19 synthetic derivatives of MPO, including oxazole ring-substituted variants, retained any measurable activity against C. elegans hatch and growth inhibition compared to the parent MPO [1]. This 'all-or-nothing' SAR profile demonstrates exquisite structural sensitivity. The target compound (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone represents a significant departure from the simple MPO core by appending a 2-methylindoline carbonyl at the oxazole 2-position. Based on the Yamamuro SAR data, this modification would be predicted to abolish anti-C. elegans activity. However, the compound has not been tested in this assay, creating a unique opportunity for researchers to explore whether the indoline extension can rescue, alter, or redirect the biological activity of the MPO scaffold toward other targets [2].

Anthelmintic pharmacology MPO derivatives Structural biology

Recommended Research and Drug Discovery Application Scenarios for (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone (CAS 955730-56-0)


ALX/FPR2 Receptor Agonist Screening and Pro-Resolving Pharmacology

Based on the class-level evidence that oxazole-containing compounds are the preferred heterocyclic core for ALX/FPR2 receptor agonism—with 5- to 20-fold higher potency than matched isoxazole analogs in calcium mobilization assays [1]—this compound is well-suited for inclusion in ALX/FPR2-focused screening libraries. Researchers investigating resolution of inflammation, macrophage efferocytosis, or neuroinflammation models can use this compound as an oxazole-indoline hybrid probe to explore the contribution of the indoline carbonyl extension to receptor binding kinetics and downstream G-protein signaling bias .

Nitric Oxide-Mediated Inflammation and Macrophage Activation Studies

The vendor-reported nitric oxide pathway inhibitory activity of this compound [1] positions it as a specialized tool for studying NO-dependent inflammatory signaling. Unlike its 4-fluorophenyl and tetrazole analogs—which lack reported NO modulatory activity [2]—this compound can be employed in macrophage activation assays (e.g., LPS-stimulated RAW 264.7 cells) and endothelial nitric oxide synthase (eNOS) activity screens to dissect the structure-activity determinants of oxazole-indoline NO inhibition [1].

Negative Control for MPO-Based Caenorhabditis elegans Anthelmintic Studies

Given the SAR finding that all 19 synthetic MPO derivatives lost anti-C. elegans activity [1], this compound—with its substantial 2-methylindoline carbonyl extension at the oxazole 2-position—is an ideal negative control for mechanism-of-action studies of the parent MPO. It allows researchers to confirm that anti-nematode effects are genuinely attributable to the unmodified MPO core and not to nonspecific toxicity of oxazole-containing compounds .

Oxazole-Indoline Hybrid Library Design and Metabolic Stability Profiling

The compound's dual heterocyclic architecture enables systematic exploration of oxazole substitution effects in the presence of a conformationally constrained indoline amide. Compared to the tetrazole bioisostere (pKa ≈ 4.5-4.9, anionic at pH 7.4) [1], the neutral oxazole core (pKa ≈ 0.8) ensures consistent membrane permeability across assay conditions, making it a more reliable scaffold for intracellular target engagement and metabolic stability profiling using liver microsome or hepatocyte assays [2].

Quote Request

Request a Quote for (5-(4-Methoxyphenyl)oxazol-2-yl)(2-methylindolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.